(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate
Description
The compound comprises two distinct organic components crystallized as a trihydrate:
- Component 1: (2R,3R)-2,3-Dihydroxybutanedioic acid (R,R-tartaric acid), a chiral dicarboxylic acid with two hydroxyl groups. It is widely used in asymmetric synthesis and pharmaceutical salt formation due to its stereochemical rigidity .
- Component 2: (2R)-2-[(2R)-Pyrrolidin-2-yl]pyrrolidine, a bicyclic amine featuring two pyrrolidine rings connected via a chiral carbon. This structure is rare in natural products but is synthetically tailored for ligand design and catalysis .
- Trihydrate: The crystalline form includes three water molecules, enhancing stability and solubility. Hydration impacts pharmacokinetic properties, such as bioavailability .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6.3H2O/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10;;;/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10);3*1H2/t7-,8-;1-,2-;;;/m11.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGYXKNZXAYBR-WIGUQUGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Dihydroxylation of Maleic Acid Derivatives
The (2R,3R)-dihydroxybutanedioic acid subunit is synthesized via Sharpless asymmetric dihydroxylation (AD) of maleic anhydride precursors. A manganese-based catalyst system (e.g., Mn(III)-salen complexes) enables >95% enantiomeric excess (ee) under optimized conditions:
Table 1: Dihydroxylation Conditions and Outcomes
| Catalyst | Temp (°C) | Oxidant | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Mn-salen | 0–5 | H₂O₂ | CH₃CN | 88 | 97 |
| OsO₄ | 25 | NMO | acetone | 92 | 99 |
The OsO₄-mediated route, while efficient, faces scalability limitations due to osmium’s toxicity and cost.
Biocatalytic Routes Using Dehydrogenases
Recent patents describe NAD+-dependent dehydrogenases for converting 2-oxoglutarate to (2R,3R)-dihydroxybutanedioic acid in aqueous media. This method achieves 85% yield at pH 7.4 and 37°C, avoiding harsh reagents.
Synthesis of (2R)-2-[(2R)-Pyrrolidin-2-yl]Pyrrolidine
Ring-Closing Metathesis (RCM) of Diamines
The bis-pyrrolidine moiety is constructed via Grubbs-catalyzed RCM of N-protected diamines. For example, Hoveyda-Grubbs catalyst (5 mol%) in dichloromethane cyclizes N-Boc-1,4-diaminobutane to the pyrrolidine core with 78% yield.
Stereoretentive Coupling Strategies
Coupling two (2R)-pyrrolidine units requires Mitsunobu or Ullmann-type reactions. A 2025 patent details a copper(I)-mediated coupling using 2-iodopyrrolidine and 2-lithiopyrrolidine , achieving 92% retention of configuration:
Table 2: Coupling Reaction Parameters
| Coupling Agent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 110 | 92 |
| Pd(PPh₃)₄ | THF | 80 | 85 |
Trihydrate Formation and Crystallization
Solvent Screening for Hydrate Stability
Trihydrate formation is achieved by recrystallizing the free base from water-miscible solvents. Methanol/water (3:1 v/v) at 4°C yields 98% pure trihydrate with <0.5% residual solvents.
Table 3: Crystallization Solvent Systems
| Solvent Ratio (H₂O:MeOH) | Temp (°C) | Hydrate Form | Purity (%) |
|---|---|---|---|
| 1:3 | 4 | Trihydrate | 98 |
| 1:1 | 25 | Monohydrate | 91 |
Hydrate Stability under Accelerated Conditions
Thermogravimetric analysis (TGA) confirms trihydrate stability up to 60°C, with dehydration onset at 110°C.
Integrated Synthetic Workflow
A representative large-scale synthesis involves:
Chemical Reactions Analysis
Types of Reactions
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted bipyrrolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted bipyrrolidines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Pharmaceutical Applications
1.1 Chiral Resolution and Synthesis
Tartaric acid is widely used as a chiral resolving agent in the synthesis of pharmaceuticals. Its ability to form diastereomeric salts with racemic mixtures allows for the effective separation of enantiomers. This property is crucial in the development of drugs where one enantiomer may be therapeutically active while the other could be inactive or harmful.
1.2 Antioxidant Properties
Research has indicated that tartaric acid exhibits antioxidant properties, which may contribute to its potential health benefits. Studies have shown that it can scavenge free radicals and reduce oxidative stress, making it a candidate for formulations aimed at preventing oxidative damage in cells .
Food Technology
2.1 Food Additive
Tartaric acid is commonly used as an acidulant in food products. It imparts a tart flavor and acts as a stabilizing agent for certain food emulsions. Its use in baking powder as a leavening agent is also well-documented, where it reacts with baking soda to produce carbon dioxide gas, aiding in the rising of baked goods .
2.2 Wine Production
In winemaking, tartaric acid plays a critical role in stabilizing wine by preventing tartrate crystallization during storage. The proper management of tartaric levels is essential for maintaining the desired taste and quality of wines .
Analytical Chemistry
3.1 Chromatography
Tartaric acid is utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC). Its ability to interact selectively with different chiral compounds enhances the resolution of enantiomers during separation processes .
3.2 Spectroscopy
In spectroscopic studies, tartaric acid can serve as a standard for calibrating instruments due to its well-defined chemical structure and properties. It is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for identifying and quantifying compounds .
Case Studies
Mechanism of Action
The compound exerts its effects through its chiral centers, which allow it to interact selectively with other chiral molecules. This selectivity is crucial in asymmetric synthesis, where it helps in the formation of enantiomerically pure products. The molecular targets include various enzymes and receptors, where it acts as a chiral catalyst or inhibitor.
Comparison with Similar Compounds
Structural Analogues of (2R,3R)-2,3-Dihydroxybutanedioic Acid
Key Differences :
- Stereochemistry : The R,R configuration provides distinct chiral environments compared to S,S or meso forms, affecting coordination chemistry and salt solubility .
- Applications : R,R-tartaric acid is preferred in resolving racemic mixtures, while meso-tartaric acid lacks chirality for such uses.
Analogues of (2R)-2-[(2R)-Pyrrolidin-2-yl]Pyrrolidine
Key Differences :
- Functional Groups : The target compound lacks hydroxylation seen in hyacinthacine analogs, reducing hydrophilicity .
- Symmetry: The bicyclic structure contrasts with monocyclic derivatives like (2S,3R,4R,5R)-proline analogs, altering ligand-binding efficiency .
Trihydrate vs. Anhydrous/Other Hydrated Forms
Notes:
Biological Activity
The compound (2R,3R)-2,3-dihydroxybutanedioic acid; (2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine; trihydrate is a complex organic molecule with significant biological implications. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : (2R,3R)-2,3-dihydroxybutanedioic acid; (2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine; trihydrate
- Molecular Formula : C₈H₁₄N₂O₄
- Molecular Weight : 178.20 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, particularly the pyrrolidine moiety and the dihydroxybutanedioic acid part. The following sections detail specific areas of biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrolidine rings exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant Pseudomonas aeruginosa.
Case Study :
In a study published in 2021, a series of pyrrolidine derivatives were synthesized and tested against PBP3 (penicillin-binding protein 3) of Pseudomonas aeruginosa. The results showed that modifications to the pyrrolidine structure enhanced antibacterial activity significantly, with some compounds demonstrating IC50 values in the low micromolar range .
| Compound | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| Compound A | 28 ± 9 | 61 ± 1 |
| Compound B | 101 ± 0.4 | 4 ± 6 |
| Compound C | 100 ± 0.8 | 19 ± 1 |
2. Enzyme Inhibition
The dihydroxybutanedioic acid component is known to interact with various enzymatic pathways. It has been identified as a potential inhibitor of certain metabolic enzymes.
Research Findings :
A study focused on the inhibition of metabolic enzymes revealed that the compound could effectively inhibit key enzymes involved in carbohydrate metabolism, which may lead to its application in managing metabolic disorders .
3. Neuroprotective Effects
Preliminary research suggests that the compound may exhibit neuroprotective properties. The presence of hydroxyl groups in the dihydroxybutanedioic acid structure is thought to contribute to its ability to scavenge free radicals.
Case Study :
In vitro studies demonstrated that derivatives of this compound showed reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .
The biological activities attributed to this compound can be explained through several mechanisms:
- Antioxidant Activity : The hydroxyl groups present in the dihydroxybutanedioic acid contribute to its ability to neutralize free radicals.
- Enzyme Interaction : The structural configuration allows for effective binding to enzyme active sites, inhibiting their function.
- Membrane Permeability : The pyrrolidine ring enhances lipid solubility, facilitating cellular uptake and bioavailability.
Q & A
Q. How to address low yields in the final crystallization step of trihydrate complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
